molecular formula C7H12ClN B2964757 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride CAS No. 1909317-25-4

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

Cat. No.: B2964757
CAS No.: 1909317-25-4
M. Wt: 145.63
InChI Key: FNYDBEODLVKLEK-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H11N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a prop-2-yn-1-yl group attached to the nitrogen atom. This compound is commonly used in various chemical and biological research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell . The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context of the study.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can influence metabolic flux, altering the levels of metabolites within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or distillation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride
  • ®-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
  • Prop-2-yn-1-ylhydrazine hydrochloride

Uniqueness

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in various research applications.

Properties

IUPAC Name

3-prop-2-ynylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-3-7-4-5-8-6-7;/h1,7-8H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDBEODLVKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-25-4
Record name 3-(prop-2-yn-1-yl)pyrrolidine hydrochloride
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